molecular formula C13H12N2O4 B3014122 4-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid CAS No. 863763-60-4

4-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid

Cat. No.: B3014122
CAS No.: 863763-60-4
M. Wt: 260.249
InChI Key: PXMULXKTJMAYLB-UHFFFAOYSA-N
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Description

4-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid is a useful research compound. Its molecular formula is C13H12N2O4 and its molecular weight is 260.249. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound and its derivatives are synthesized using iodine-catalyzed reactions of 2-aminobenzamide and 2-oxopentanedioic acid in ionic liquids, yielding high yields and their structures are confirmed by X-ray diffraction analysis (Zhang et al., 2013).
  • Pyrroloquinazoline derivatives have been synthesized through double cyclization cascade type reactions involving specific anilines and ω-chloroketones. These compounds are characterized for their electronic and redox properties, indicating potential applications in luminescence due to their interesting absorption spectra and fluorescence quantum yields (Acosta et al., 2017).

Biological Activities

  • Certain derivatives of pyrroloquinazoline exhibit significant LOX-inhibiting and antiradical activities, with the modification of the carboxyl group impacting these activities. These modifications are a common approach in medicinal chemistry to enhance pharmacodynamic and pharmacokinetic properties (Stavytskyi et al., 2020).
  • Some quinazoline and isoindole derivatives show promising antimicrobial and antifungal properties. The structure-activity relationship is studied for these compounds to optimize their effectiveness against specific microbial strains (Martynenko et al., 2016).

Properties

IUPAC Name

4-methyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4/c1-14-11(17)8-4-2-3-5-9(8)15-10(16)6-7-13(14,15)12(18)19/h2-5H,6-7H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMULXKTJMAYLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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